molecular formula C12H15ClO2 B1215680 Methyl 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 104486-05-7

Methyl 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No. B1215680
Key on ui cas rn: 104486-05-7
M. Wt: 226.7 g/mol
InChI Key: YLOVJTBYAMJJPN-UHFFFAOYSA-N
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Patent
US08026367B2

Procedure details

Preparation of (2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid. To a solution of commercial 2-(4-chlorophenyl)-3-methylbutyric acid (1 g, 4.7 mmol) in CH3OH (10 mL), few drops of conc. H2SO4 were added, and the resulting mixture was left stirring at room temperature overnight. After solvent evaporation under vacuum, CH2Cl2 (10 mL) and H2O (10 mL) were added; the two phases were separated and the organic one dried over Na2SO4, filtered and evaporated under vacuum to give the intermediate methyl 2-(4-chlorophenyl)-3-methylbutanoate as an oily residue (quantitative yield). This intermediate was transformed in the related methyl 2-(4-hydroxyphenyl)-3-methylbutanoate according a known procedure3: a mixture of methyl 2-(4-chlorophenyl)-3-methylbutanoate (1.06 g, 4.7 mmol), 60% sodium hydride (0.56 g, 14.1 mmol) and H2O (85 μL, 4.7 mmol) was heated to 45° C. while kept at argon atmosphere for 3 days (1H-NMR analysis). The solvent was evaporated and the residue diluted with EtOAc and washed with 1N HCl (2×5 mL); the solvent was evaporated under vacuum and the crude residue was purified by flash chromatography (CHCl3/CH3OH 85:15) to give the pure intermediate as an oil (0.75 g, 77% yield). 1H-NMR (CDCl3) δ 7.18 (d, 2H, J=7 Hz), 6.82 (d, 2H, J=7 Hz), 5.75 (bs, 1H, OH), 3.70 (s, 3H), 3.15 (d, 1H, J=14 Hz), 2.55 (m, 1H), 1.10 (d, 3H, J=7 Hz), 0.72 (d, 3H, J=7 Hz). The steps of insertion of the triflate group and the following hydrolysis were performed as described1 and 3-methyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]butanoic acid was obtained as a colourless oil (0.91 g, 78% yield calculated from the 4-hydroxy methyl ester derivative). The optical resolution was performed as described.4 (2R)-3-methyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]butanoic acid (0.32 g, 35% yield) was obtained as a white solid. [α]D25 (c=1, CH3OH): −50°; 1H-NMR (CDCl3) δ 7.55 (d, 2H, J=7 Hz), 7.25 (d, 2H, J=7 Hz), 3.15 (d, 1H, J=14 Hz), 2.55 (m, 1H), 1.10 (d, 3H, J=7 Hz), 0.72 (d, 3H, J=7 Hz).
[Compound]
Name
(2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:20]O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([O:11][CH3:20])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
(2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting mixture was left
CUSTOM
Type
CUSTOM
Details
After solvent evaporation under vacuum, CH2Cl2 (10 mL) and H2O (10 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the two phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic one dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC)C(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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